Product packaging for c[RGDf-(R)-N-Me-alpha-TfmF](Cat. No.:)

c[RGDf-(R)-N-Me-alpha-TfmF]

Cat. No.: B10847484
M. Wt: 704.7 g/mol
InChI Key: IKBMFRHCMUKOBA-ZAUAPEEVSA-N
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Description

The Arg-Gly-Asp (RGD) Tripeptide as a Fundamental Cell Adhesion Motif

First identified as the minimal cell attachment-promoting sequence within the ECM protein fibronectin, the Arg-Gly-Asp (RGD) tripeptide is a fundamental cell adhesion motif. idrblab.netannualreviews.orgashpublications.org This simple three-amino-acid sequence is now known to be present in a multitude of other ECM proteins, including vitronectin, laminin, and osteopontin. annualreviews.orgashpublications.orgnih.gov The RGD sequence acts as a ligand for a subset of the integrin receptor family, mediating critical cell-substratum and cell-cell interactions. idrblab.netannualreviews.org The biological significance of the RGD motif is vast, playing a crucial role in physiological processes such as embryonic development, wound healing, and tissue repair. annualreviews.org Consequently, synthetic peptides containing the RGD sequence have been developed as powerful tools to study these processes and as potential therapeutic agents. annualreviews.orgrsc.org

Overview of the Integrin Receptor Family and RGD Binding Interactions

Integrins are a large family of heterodimeric transmembrane glycoproteins, composed of non-covalently associated α and β subunits. nih.govacs.org In vertebrates, 18 α and 8 β subunits can combine to form 24 distinct integrin receptors, each with its own ligand-binding profile and cellular function. nih.govnih.gov These receptors are key mediators of bidirectional signaling across the plasma membrane; they relay information from the extracellular environment into the cell (outside-in signaling) and their adhesive activity is in turn regulated by signals from within the cell (inside-out signaling). nih.gov A significant subfamily of these receptors, comprising eight members, recognizes the RGD motif within their ligands. nih.gov

The binding of RGD-containing ligands to integrins occurs at a cleft located at the interface between the α and β subunits of the integrin headpiece. nih.govtum.demonash.edu The arginine (Arg) residue of the RGD sequence typically inserts into a binding pocket on the α-subunit, while the aspartic acid (Asp) residue coordinates with a metal ion-dependent adhesion site (MIDAS) present in the β-subunit's I-like domain. tum.demonash.edu The conformation of the RGD sequence is critical for its binding affinity and selectivity, as different integrin subtypes exhibit preferences for specific spatial arrangements of the Arg and Asp side chains. researchgate.net

Among the RGD-binding integrins, αvβ3, αvβ5, and α5β1 have been extensively studied due to their significant roles in both health and disease, particularly in angiogenesis and cancer. nih.gov

Integrin αvβ3 , also known as the vitronectin receptor, is one of the most promiscuous members of the integrin family, binding to a wide array of RGD-containing proteins such as vitronectin, fibronectin, and osteopontin. nih.govunibo.itidrblab.net It is highly expressed on activated endothelial cells during angiogenesis and on various tumor cells, making it a prime target for anti-cancer therapies. nih.govunibo.itnih.gov

Integrin αvβ5 also binds to vitronectin and is implicated in angiogenesis, often working in concert with or compensating for αvβ3. nih.gov While αvβ3 is associated with angiogenesis driven by factors like basic FGF and TNF-α, αvβ5 is linked to angiogenesis mediated by VEGF and TGF-α. nih.gov

Integrin α5β1 is the classic fibronectin receptor and plays a crucial role in cell adhesion to fibronectin and the assembly of the fibronectin matrix. idrblab.netmdpi.com Unlike the more promiscuous αv integrins, α5β1 exhibits high selectivity for fibronectin. idrblab.net

The binding affinities of various RGD peptides for these integrin subtypes can vary significantly, underscoring the potential for developing subtype-selective ligands.

Table 1: Comparative Binding Affinities of RGD Peptides for Key Integrin Subtypes

Compound IC50 αvβ3 (nM) IC50 αvβ5 (nM) IC50 α5β1 (nM)
c[RGDf-(R)-N-Me-alpha-TfmF] 704.4 idrblab.net Not Reported Not Reported
Cilengitide (B523762) (c(RGDf(NMe)V)) 0.54 monash.edu 8 monash.edu 15.4 monash.edu
c(RGDfV) 4.9 x 10¹ wustl.edu Not Reported Not Reported
GRGDSPK 12.2 monash.edu >10,000 121

General Strategies for the Design of Integrin Antagonists and Ligands

The therapeutic potential of modulating integrin function has driven the development of numerous strategies for designing integrin antagonists and ligands. Initial efforts focused on linear RGD peptides, but these often suffered from low affinity and lack of selectivity. To overcome these limitations, several key design strategies have been employed:

Cyclization: Constraining the peptide backbone through cyclization reduces conformational flexibility. This pre-organizes the peptide into a bioactive conformation that better fits the integrin binding pocket, leading to enhanced affinity and stability. nih.gov

N-Methylation: The introduction of a methyl group onto the amide nitrogen of the peptide backbone (N-methylation) can further restrict conformational freedom, improve metabolic stability by protecting against proteolytic degradation, and enhance receptor selectivity. tum.deresearchgate.net For instance, the N-methylation of the selective αvβ3 antagonist cyclo(RGDfV) to create Cilengitide resulted in a compound with even higher activity. ashpublications.org

Incorporation of Unnatural Amino Acids: The use of non-natural amino acids, such as those containing fluorine, can introduce unique properties. The incorporation of a trifluoromethyl (Tfm) group, for example, can enhance metabolic stability and alter the electronic properties of the molecule, potentially influencing binding interactions. nih.gov

The compound c[RGDf-(R)-N-Me-alpha-TfmF] is a prime example of a molecule designed using these advanced strategies, incorporating cyclization, N-methylation, and an unnatural trifluoromethyl-containing amino acid to achieve specific biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H39F3N8O7 B10847484 c[RGDf-(R)-N-Me-alpha-TfmF]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H39F3N8O7

Molecular Weight

704.7 g/mol

IUPAC Name

2-[(2S,5R,8R,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-(trifluoromethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C32H39F3N8O7/c1-43-28(49)23(15-19-9-4-2-5-10-19)41-27(48)22(16-25(45)46)40-24(44)18-39-26(47)21(13-8-14-38-30(36)37)42-29(50)31(43,32(33,34)35)17-20-11-6-3-7-12-20/h2-7,9-12,21-23H,8,13-18H2,1H3,(H,39,47)(H,40,44)(H,41,48)(H,42,50)(H,45,46)(H4,36,37,38)/t21-,22-,23+,31+/m0/s1

InChI Key

IKBMFRHCMUKOBA-ZAUAPEEVSA-N

Isomeric SMILES

CN1C(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@]1(CC2=CC=CC=C2)C(F)(F)F)CCCN=C(N)N)CC(=O)O)CC3=CC=CC=C3

Canonical SMILES

CN1C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C1(CC2=CC=CC=C2)C(F)(F)F)CCCN=C(N)N)CC(=O)O)CC3=CC=CC=C3

Origin of Product

United States

Cyclic Peptide Architectures in Integrin Targeting

Rationale for Employing Cyclic Peptide Scaffolds in Therapeutic Design

The use of cyclic peptide scaffolds in the design of therapeutics, such as integrin inhibitors, offers several distinct advantages over their linear counterparts. scientist.comnih.govresearchgate.net These benefits primarily stem from the conformational constraints imposed by the cyclic structure. nih.goviupac.orgresearchgate.net

Cyclization significantly reduces the conformational flexibility of a peptide, locking it into a more defined three-dimensional structure. scientist.comnih.goviupac.org This pre-organization of the peptide into a bioactive conformation can lead to a substantial increase in binding affinity for its target receptor, a phenomenon often referred to as "superactivity". iupac.org By restricting the available conformations, it is more likely that the peptide will present the key binding residues (like the RGD motif) in the optimal orientation for interaction with the receptor's binding pocket. nih.govresearchgate.net

This conformational rigidity is also a key determinant of receptor selectivity. nih.goviupac.orgresearchgate.net Different integrin subtypes can recognize the same linear RGD sequence but may bind to it in distinct conformations. iupac.orgnih.gov By designing a cyclic peptide with a specific and rigid conformation, it is possible to favor binding to one integrin subtype over others. nih.govnih.gov This is crucial for developing targeted therapies that minimize off-target effects. nih.govresearchgate.net For instance, the cyclic peptide c(RGDfV) was the first superactive αvβ3 inhibitor and exhibited high selectivity against the platelet receptor αIIbβ3. researchgate.net The strategic N-methylation of the peptide bond, as seen in compounds like Cilengitide (B523762) (c(RGDf(NMe)V)), can further refine the conformation and enhance selectivity. acs.orgnih.gov

Linear peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. qyaobio.comnih.gov Cyclization provides a significant degree of protection against proteolytic enzymes, particularly exopeptidases that act on the N- and C-termini of peptides. nih.gov By eliminating these terminal ends, head-to-tail cyclization effectively renders the peptide resistant to this mode of degradation. nih.gov

Furthermore, the rigid conformation of cyclic peptides can make it more difficult for the peptide backbone to fit into the active sites of endopeptidases, which cleave internal peptide bonds. scientist.comnih.gov This increased resistance to enzymatic degradation leads to a longer plasma half-life and improved bioavailability. nih.govresearchgate.netrsc.org Studies have shown that cyclic peptides can be significantly more stable than their linear counterparts in plasma. researchgate.netnih.gov For example, one study found a cyclic peptide to be 30-fold more stable than its linear analog at neutral pH. nih.gov The unique "cyclotide" scaffold, characterized by a head-to-tail cyclized backbone and a cystine knot of three disulfide bonds, confers exceptional stability against physical, chemical, and biological degradation. nih.gov

Diverse Cyclization Strategies for RGD-Containing Peptides

Several chemical strategies have been developed to cyclize RGD-containing peptides, each offering different advantages in terms of synthesis, stability, and conformational control. jcchems.comrsc.orgnih.gov

Common methods for peptide cyclization include:

Head-to-tail cyclization: This involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide precursor. jcchems.comnih.gov

Side chain-to-side chain cyclization: This strategy involves linking the side chains of two amino acids within the peptide sequence. A common example is the formation of a disulfide bridge between two cysteine residues. researchgate.netnih.gov

Head-to-side chain or tail-to-side chain cyclization: These approaches link one of the termini to an amino acid side chain. nih.gov

Backbone-to-backbone or backbone-to-side chain cyclization: These methods create a covalent bond involving the amide backbone of the peptide. researchgate.net

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that can be used to form a stable triazole linkage for cyclization. mdpi.com

Chelator-mediated cyclization: Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) can be used to cyclize a peptide sequence, which is particularly useful for radiolabeling applications. researchgate.net

The choice of cyclization strategy can influence the final conformation and biological activity of the peptide. For instance, the chirality of cysteine residues used for disulfide bridge formation can significantly impact the potency of the resulting cyclic peptide. nih.gov

Comparative Analysis of Biological Activities: Cyclic vs. Linear RGD Peptides

Numerous studies have demonstrated the superior biological activity of cyclic RGD peptides compared to their linear counterparts. qyaobio.comnih.govnih.goviiarjournals.org This enhanced activity is a direct consequence of the conformational rigidity and increased metabolic stability conferred by cyclization.

Key differences in biological activity include:

Binding Affinity: Cyclic RGD peptides generally exhibit significantly higher binding affinity for their target integrins. acs.orgnih.gov For example, the cyclic peptide cilengitide (c(RGDf(NMe)V)) has a much higher affinity for integrins αvβ3 and αvβ5 than linear RGD peptides. acs.org Molecular dynamics simulations have shown that the interaction energy between integrin αvβ3 and cyclic RGD is much stronger than with linear RGD. nih.gov

Receptor Selectivity: As discussed earlier, the constrained conformation of cyclic peptides allows for the fine-tuning of selectivity for specific integrin subtypes, a feature that is difficult to achieve with flexible linear peptides. nih.gov

In Vivo Efficacy: The improved metabolic stability of cyclic RGD peptides translates to better performance in vivo. researchgate.netiiarjournals.org In a comparative study, a 99mTc-labeled cyclic RGDfK-His derivative showed four times higher tumor uptake than its linear counterpart in tumor-bearing mice. iiarjournals.org This is often attributed to the fact that linear peptides can be rapidly broken down in vivo, leading to non-specific accumulation and lower tumor targeting. iiarjournals.org

The following table summarizes the key differences between linear and cyclic RGD peptides:

FeatureLinear RGD PeptidesCyclic RGD Peptides
Conformational Flexibility HighLow (Rigid)
Receptor Binding Affinity Generally LowerGenerally Higher
Receptor Selectivity LowHigh (Tunable)
Metabolic Stability Low (Susceptible to proteolysis)High (Resistant to proteolysis)
In Vivo Tumor Uptake LowerHigher

Molecular Engineering of C Rgdf R N Me Alpha Tfmf : Advanced Chemical Modifications

Incorporation of D-Phenylalanine (f) within the RGD Sequence

The substitution of the naturally occurring L-amino acids with their D-enantiomers is a widely employed strategy in peptide design to induce specific conformational constraints and to enhance metabolic stability. In the context of cyclic RGD peptides, the incorporation of D-phenylalanine (denoted as 'f' in the peptide sequence) has proven to be a critical modification for improving integrin receptor affinity and selectivity.

Influence on Peptide Conformation and Subsequent Integrin Binding

The introduction of a D-amino acid, such as D-phenylalanine, into a cyclic peptide backbone significantly alters its conformational landscape. This modification can stabilize specific secondary structures, like β-turns, which are crucial for the optimal presentation of the RGD motif to its integrin receptor. nih.gov Extensive research on the closely related cyclic peptide, cyclo(RGDfV), has demonstrated that the presence of D-phenylalanine is essential for high binding affinity to αvβ3 integrins. nih.gov

Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the solution conformations of these modified peptides. nih.govnih.gov These studies reveal that the D-phenylalanine residue helps to orient the pharmacophoric Arg and Asp side chains in a spatial arrangement that mimics the bioactive conformation of the native ligand. This pre-organization of the peptide into a receptor-compatible conformation reduces the entropic penalty upon binding, leading to higher affinity. The resulting bent or kinked conformation of the RGD motif is thought to be preferable for binding to certain integrin subtypes, including αvβ3 and α5β1. nih.gov

The enhanced binding affinity resulting from the inclusion of D-phenylalanine is evident in the inhibitory concentration (IC50) values obtained from in vitro binding assays. For instance, cyclic peptides containing D-phenylalanine exhibit significantly lower IC50 values, indicating higher potency, compared to their all-L-amino acid counterparts.

N-Methylation ((R)-N-Me) in Peptide Backbones

Backbone N-methylation, the substitution of an amide proton with a methyl group, is another powerful tool in peptide chemistry to modulate conformation, stability, and pharmacokinetic properties. nih.govnih.gov In c[RGDf-(R)-N-Me-alpha-TfmF], the N-methylation is specifically at the alpha-amino group of the trifluoromethyl-phenylalanine residue and possesses an (R)-stereochemistry.

Effects on Peptide Conformational Dynamics and Intramolecular Hydrogen Bonding Networks

Furthermore, the replacement of the amide proton with a methyl group eliminates a hydrogen bond donor. This disruption of the intramolecular hydrogen bonding network can lead to a more flexible or, conversely, a more rigid conformation depending on the specific location of the N-methylation and the surrounding amino acid sequence. NMR and molecular modeling studies on N-methylated RGD peptides, such as Cilengitide (B523762) (c[RGDf(NMe)V)), have shown that this modification can fine-tune the peptide's conformation to achieve even higher receptor affinity and selectivity compared to the non-methylated parent compound. nih.gov

Mechanisms of Enhanced Enzymatic Stability and Modulation of Pharmacokinetic Properties

Similar to the incorporation of D-amino acids, N-methylation provides steric hindrance that protects the adjacent peptide bond from proteolytic degradation. The methyl group shields the amide bond from the approach of protease enzymes, leading to a significant increase in the peptide's metabolic stability. researchgate.net This enhanced stability contributes to a longer plasma half-life and improved bioavailability.

The pharmacokinetic profile of the N-methylated cyclic RGD peptide, Cilengitide, has been extensively studied. These studies have shown that Cilengitide has a terminal half-life of approximately 3 to 5 hours in humans, demonstrating its improved stability in vivo. nih.goviiarjournals.org The N-methylation, in concert with the cyclic structure, contributes to these favorable pharmacokinetic properties.

Stereochemical Implications of (R)-N-Methylation on Bioactivity

Data Tables

Table 1: Integrin Binding Affinities of Selected Cyclic RGD Peptides

Compoundαvβ3 IC50 (nM)αvβ5 IC50 (nM)α5β1 IC50 (nM)
c(RGDfV)1.5 - 6250 - 503141 - 236
c(RGDf(NMe)V) (Cilengitide) 0.54 - 0.58 8 - 11.7 13.2 - 15.4
c(RG-N(Me)D-f-N(Me)V)5.9--

Data compiled from multiple sources. nih.govresearchgate.net Note: Specific data for c[RGDf-(R)-N-Me-alpha-TfmF] is not publicly available.

Table 2: Pharmacokinetic Parameters of Cilengitide (c(RGDf(NMe)V)) in Humans

ParameterValue
Mean Systemic Clearance2.79 L/h/m²
Central Compartment Volume of Distribution6.75 L/m²
Intercompartmental Clearance1.3 L/h/m²
Peripheral Compartment Volume of Distribution3.85 L/m²
Terminal Half-life (β-phase)3.8 - 5 hours

Data from population pharmacokinetic studies. iiarjournals.orgnih.govaacrjournals.org

Contemporary Synthetic Methodologies for the Introduction of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis

The incorporation of N-methylated amino acids into peptides, a modification that can enhance proteolytic stability and improve pharmacokinetic profiles, presents unique challenges in solid-phase peptide synthesis (SPPS). peptide.comspringernature.com The primary difficulty arises from the increased steric hindrance of the N-methylated amino group, which can lead to sluggish and incomplete coupling reactions. peptide.com To overcome these hurdles, several contemporary methodologies have been developed and refined.

One widely utilized approach involves a three-step, on-resin N-methylation procedure. acs.org This method consists of:

Sulfonylation: The N-terminal α-amino group is protected with an o-nitrobenzenesulfonyl (o-NBS) group. acs.org

Methylation: The sulfonamide is then methylated.

Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine, ready for the next coupling step. acs.org

Recent advancements have focused on accelerating this process. For instance, the use of ultrasonic agitation has been shown to significantly reduce the reaction times for each step of the N-methylation procedure, decreasing the total time from 4 hours to 40 minutes while maintaining high product yields. acs.org

Coupling subsequent amino acids to the N-methylated residue is notoriously difficult. peptide.comnih.gov Standard coupling reagents are often inefficient. Consequently, more potent coupling reagents are required to achieve high yields. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate), and PyBOP/HOAt (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-hydroxy-7-azabenzotriazole) have proven to be particularly effective for these challenging couplings. peptide.comnih.gov Microwave-assisted coupling has also emerged as a valuable technique to enhance the efficiency of coupling to sterically hindered N-methylated amino acids. springernature.com

Monitoring the completion of these difficult coupling reactions is also critical. Traditional ninhydrin (B49086) tests are not reliable for secondary amines. Instead, the bromophenol blue test is a more suitable method for monitoring the acylation of N-methylated amino acids. peptide.com

It is also important to be aware of potential side reactions during the synthesis and cleavage of N-methylated peptides. Acidic cleavage can sometimes lead to fragmentation between consecutive N-methylated residues and the formation of diketopiperazines. nih.gov Careful optimization of cleavage conditions, such as the duration of acid exposure, is crucial to minimize these side products. nih.gov

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acid Incorporation
Coupling ReagentEffectiveness for N-Methylated CouplingNotes
HBTU/HCTULess EffectiveStandard reagents that show reduced efficacy due to steric hindrance. peptide.com
HATUEffectiveFrequently used with success for coupling to N-methylated residues. peptide.com
PyAOPHighly PromisingDemonstrates high efficiency, especially for coupling N-methylamino acids to other N-methylamino acids. nih.gov
PyBOP/HOAtHighly PromisingAnother highly effective combination for sterically hindered couplings. nih.gov
BOP-ClEffectiveHas been successfully employed for N-methyl amino acid coupling. peptide.com
PyBroPEffectiveA phosphonium (B103445) salt-based reagent suitable for these challenging couplings. peptide.com

Introduction of alpha-Trifluoromethylphenylalanine (α-TfmF)

Rationale for Fluorine and Trifluoromethyl Group Incorporation in Bioactive Peptide Design

The incorporation of fluorine and trifluoromethyl (CF3) groups into bioactive peptides is a strategic approach to enhance their pharmacological properties. nih.govmdpi.com The unique physicochemical characteristics of the trifluoromethyl group, in particular, offer several advantages over a simple methyl group. nih.gov

One of the primary benefits is enhanced metabolic stability. nih.govmdpi.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group more resistant to metabolic degradation by enzymes like cytochrome P450. mdpi.com This increased stability can lead to a longer in vivo half-life of the peptide.

The trifluoromethyl group also influences the lipophilicity of the molecule. mdpi.com Increased lipophilicity can improve a peptide's ability to permeate cell membranes, which can be crucial for reaching intracellular targets. nih.govmdpi.com Furthermore, the CF3 group can enhance the binding affinity of a peptide to its biological target. nih.gov The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent, which can modulate hydrogen bonding and electrostatic interactions with the target receptor. nih.govmdpi.com The larger size of the trifluoromethyl group compared to a methyl group may also lead to improved affinity and selectivity through more favorable hydrophobic interactions. nih.gov

Influence of the Trifluoromethyl Group on Electronic Distribution and Steric Interactions

The trifluoromethyl group exerts a profound influence on the electronic and steric properties of the amino acid and, by extension, the entire peptide. As one of the most powerful electron-withdrawing groups in organic chemistry, the CF3 group significantly alters the electronic distribution within the molecule primarily through a strong inductive effect. nih.gov This can impact the reactivity of adjacent functional groups. nih.gov

From a steric perspective, the trifluoromethyl group is considerably bulkier than a methyl group. nih.gov This increased steric hindrance can influence the local conformation of the peptide backbone and the orientation of the side chain. nih.gov This conformational constraint can be advantageous in pre-organizing the peptide into a bioactive conformation, thereby enhancing its binding affinity for a specific target. The steric and electronic effects of the CF3 group can also play a role in modulating non-covalent interactions, such as hydrogen bonding and dispersion forces, which are critical for molecular recognition events. mdpi.comnih.gov

Stereospecific Synthesis and Integration of Alpha-Trifluoromethylphenylalanine into Peptide Chains

The synthesis of α-trifluoromethyl-α-amino acids with high stereochemical purity is a significant challenge in organic chemistry. Several synthetic strategies have been developed to achieve this. One notable approach involves the rearrangement of 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, which can be derived from 5-fluoro-4-trifluoromethyloxazoles. nih.gov This method provides a general route to α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. nih.gov Another strategy focuses on the stereospecific isomerization of α-chiral allylic amines, which can be transformed into γ-chiral trifluoromethylated amines with high diastereoselectivity and enantioselectivity. nih.gov

Applications of Trifluoromethylated Residues in Spectroscopic Probes for Conformational and Binding Studies (e.g., 19F Nuclear Magnetic Resonance)

Trifluoromethylated amino acids, such as α-TfmF, serve as valuable spectroscopic probes, particularly for 19F Nuclear Magnetic Resonance (NMR) studies. researchgate.netresearchgate.net The 19F nucleus has several properties that make it an excellent choice for NMR spectroscopy: it has a nuclear spin of 1/2, 100% natural abundance, and high sensitivity. nih.govwikipedia.org Crucially, since fluorine does not occur naturally in proteins, 19F NMR spectra of labeled peptides are free from background signals. nih.gov

The chemical shift of the 19F nucleus is highly sensitive to its local chemical environment. ed.ac.uk This sensitivity allows researchers to monitor subtle changes in protein or peptide conformation. nih.gov For instance, changes in the 19F NMR spectrum can indicate conformational shifts upon ligand binding, protein folding or unfolding, or interactions with other molecules. nih.govnih.gov This makes 19F NMR a powerful tool for studying the dynamics of peptides and proteins in solution. nih.gov

The trifluoromethyl group is a particularly effective 19F NMR reporter group. researchgate.net The three equivalent fluorine atoms provide a strong signal, enabling studies at low peptide concentrations. researchgate.net By incorporating α-TfmF at specific sites within a peptide, researchers can obtain site-specific information about the structure and dynamics of that region of the molecule. This approach has been successfully applied to investigate the conformation and membrane alignment of various peptides. researchgate.net

Table 2: Properties and Applications of the Trifluoromethyl Group in Peptide Chemistry
Property/ApplicationDescriptionKey Advantages
Metabolic StabilityThe strong C-F bond resists enzymatic degradation. mdpi.comIncreased in vivo half-life. springernature.com
LipophilicityEnhances the nonpolar character of the peptide. mdpi.comImproved membrane permeability. nih.govmdpi.com
Binding AffinityInfluences electronic and hydrophobic interactions with the target. nih.govPotentially stronger and more selective binding. nih.gov
Electronic EffectsStrong electron-withdrawing nature alters charge distribution. nih.govModulation of reactivity and non-covalent interactions. nih.gov
Steric InfluenceBulkier than a methyl group, restricting conformational freedom. nih.govCan pre-organize the peptide into a bioactive conformation.
19F NMR ProbeThe CF3 group provides a sensitive signal for NMR studies. researchgate.netAllows for detailed analysis of peptide conformation and dynamics without background interference. nih.gov

Structure Activity Relationship Sar and Molecular Recognition of C Rgdf R N Me Alpha Tfmf Analogues

Elucidation of Key Structural Determinants Governing Integrin Binding Affinity and Specificity

The binding of RGD-containing peptides to integrins is a highly specific interaction governed by several key structural determinants. The central Arg-Gly-Asp (RGD) tripeptide sequence is essential for recognition, with the carboxylate group of the aspartic acid (Asp) residue coordinating with a divalent cation in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β-subunit, and the guanidinium (B1211019) group of the arginine (Arg) residue forming salt bridges with aspartate residues on the α-subunit.

Systematic SAR studies have refined our understanding beyond the core RGD motif:

Cyclization: Constraining the peptide into a cyclic structure is a critical strategy for enhancing binding affinity and stability. mdpi.com Compared to their linear counterparts, cyclic RGD peptides are pre-organized into a conformation that is more favorable for binding, reducing the entropic penalty upon interaction with the receptor. mdpi.com This conformational rigidity also improves selectivity for specific integrin subtypes. nih.gov

Amino Acid Residues Flanking the RGD Motif: The residues adjacent to the RGD sequence play a crucial role in modulating affinity and selectivity. For instance, the presence of a D-phenylalanine (f) residue C-terminal to the Asp creates favorable hydrophobic interactions within the integrin binding pocket.

N-Methylation: The introduction of an N-methyl group on the peptide backbone, as seen in the N-Me-valine of the closely related compound Cilengitide (B523762), can significantly enhance selectivity, particularly for the αvβ3 integrin. nih.gov This modification restricts the peptide's conformational flexibility, locking it into a bioactive shape that is preferentially recognized by certain integrin subtypes.

Trifluoromethylation: The incorporation of a trifluoromethyl (CF3) group, as in trifluoromethyl-phenylalanine (TfmF), is a powerful tool in medicinal chemistry to modulate a ligand's properties. nih.gov The CF3 group is highly electron-withdrawing and lipophilic, which can lead to enhanced target binding affinity through improved electrostatic or hydrophobic interactions. nih.govresearchgate.net In protein-ligand complexes, fluorine atoms from a CF3 group can form favorable multipolar interactions with the protein backbone, potentially increasing binding affinity by several fold. nih.gov

Specificity Profiling of c[RGDf-(R)-N-Me-alpha-TfmF] Towards Distinct RGD-Recognizing Integrin Subtypes (e.g., αvβ3, αvβ5, α5β1)

The therapeutic potential of RGD-based compounds is highly dependent on their selectivity for different integrin subtypes, which are differentially expressed on various cell types and play distinct roles in health and disease. nih.gov For example, αvβ3 is highly upregulated during angiogenesis, making it a key target in cancer therapy, while α5β1 is involved in other physiological processes. nih.gov

While specific binding data for c[RGDf-(R)-N-Me-alpha-TfmF] is not extensively published, the selectivity profile can be inferred from its close analogue, Cilengitide (c[RGDf(NMe)V]), which is one of the most well-characterized cyclic RGD peptides. nih.gov The primary structural difference is the substitution of N-methyl-valine with (R)-N-methyl-alpha-trifluoromethyl-phenylalanine. This substitution is expected to enhance hydrophobic interactions and potentially alter the selectivity profile.

Binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a ligand required to inhibit 50% of the binding of a natural ligand. Lower IC50 values indicate higher binding affinity.

Binding Affinity (IC50, nM) of Cilengitide for Human Integrins
Integrin SubtypeIC50 (nM)Primary Function/Association
αvβ30.54 - 1.4Angiogenesis, Tumor Metastasis nih.govnih.gov
αvβ58 - 12.3Angiogenesis, Cell Migration nih.govnih.gov
α5β115.4Fibronectin Binding, Cell Adhesion nih.govnih.gov
αIIbβ3>1000Platelet Aggregation frontiersin.org

Cilengitide demonstrates high affinity for αvβ3, with progressively lower affinity for αvβ5 and α5β1, and very low affinity for the platelet integrin αIIbβ3, which is crucial for avoiding hematological side effects. nih.govfrontiersin.org The introduction of the lipophilic trifluoromethyl-phenylalanine in c[RGDf-(R)-N-Me-alpha-TfmF] is rationally designed to further enhance affinity, potentially by making additional contacts in the hydrophobic regions of the integrin binding pocket.

Conformational Analysis of Cyclic, N-Methylated, and Trifluoromethylated Peptide Systems

The three-dimensional structure of cyclic RGD peptides in solution is a primary determinant of their biological activity. Conformational analysis, often performed using Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular dynamics simulations, reveals how specific structural modifications influence the peptide's shape.

Cyclic Systems: Cyclization dramatically reduces the number of accessible conformations compared to linear peptides. This leads to a more rigid structure where the crucial RGD side chains are presented in a specific spatial arrangement that mimics the native protein-bound state.

N-Methylation: Adding a methyl group to a backbone amide nitrogen further restricts rotation around the N-Cα bond. This modification can stabilize a specific β-turn or γ-turn structure within the peptide ring, which is often optimal for high-affinity binding to the target integrin. This conformational constraint is a key factor in the high selectivity of N-methylated RGD peptides for αvβ3 over other subtypes. nih.gov

Advanced Computational Chemistry Approaches for Rational Peptide Design

The design of highly specific and potent peptide ligands like c[RGDf-(R)-N-Me-alpha-TfmF] is increasingly reliant on advanced computational methods. These approaches allow for the rational design of new molecules and provide deep insights into their interactions with biological targets, accelerating the drug discovery process.

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to its receptor. semanticscholar.org For RGD peptides, docking simulations are performed using crystal structures of integrins to understand how different analogues orient themselves within the binding pocket. These simulations can rationalize experimental binding data, for example, by showing how the arginine and aspartate side chains interact with key residues in the integrin α and β subunits, respectively. mdpi.com

Following docking, molecular dynamics (MD) simulations are employed to study the stability and conformational dynamics of the ligand-receptor complex over time. mdpi.com MD simulations provide an atomic-level view of the flexibility of the peptide and the receptor, the role of water molecules in the binding interface, and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity than docking alone.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For a series of cyclic RGD analogues, a QSAR model would be developed by:

Generating Descriptors: Calculating various physicochemical properties (e.g., electronic, steric, hydrophobic) for each peptide.

Building a Model: Using statistical methods to correlate these descriptors with the experimentally measured binding affinities (e.g., IC50 values).

Validation and Prediction: The resulting model can then be used to predict the binding affinity of new, yet-to-be-synthesized peptide analogues, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

More recently, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools for de novo peptide design. Deep generative models, inspired by AI image generators, can learn the underlying patterns from known peptide sequences and structures to design entirely new cyclic peptides with desired properties.

Preclinical Evaluation and Biological Activities of C Rgdf R N Me Alpha Tfmf Analogues

In Vitro Assessment of Integrin Modulation and Cellular Effects

The in vitro evaluation of c[RGDf-(R)-N-Me-alpha-TfmF] analogues focuses on their ability to interfere with fundamental cellular processes regulated by integrins. These processes are hallmarks of cancer progression, including cell adhesion, migration, invasion, and angiogenesis.

The primary mechanism of action for RGD-containing peptides is the competitive inhibition of integrin binding to extracellular matrix proteins like fibronectin and vitronectin. wikipedia.org This antagonism effectively blocks the initial steps of cell adhesion and subsequent cell spreading. Analogues of c[RGDf-(R)-N-Me-alpha-TfmF] have demonstrated potent inhibitory effects in cell adhesion assays.

For instance, the closely related analogue c[RGDf-(S)-alpha-TfmF] has been shown to significantly reduce cell adhesion to fibronectin by 70% in U251 glioblastoma cells, an effect that surpasses that of the well-studied RGD peptide, Cilengitide (B523762). evitachem.com Similarly, other cyclic peptides incorporating an RGDf epitope have been shown to reduce adhesion in human umbilical vein endothelial cells (HUVECs) and MCF-7 breast cancer cells. researchgate.net The conjugation of cyclic RGD peptides to nanoparticles has also been proven effective in inhibiting the adhesion of αvβ3 integrin-overexpressing breast cancer cells to fibronectin. nih.gov

CompoundCell LineAssayInhibition (%)Source
c[RGDf-(S)-alpha-TfmF]U251 GlioblastomaFibronectin Adhesion70% evitachem.com
CilengitideU251 GlioblastomaFibronectin Adhesion<70% evitachem.com
Cyclic RGDf peptidesHUVEC, MCF-7Cell AdhesionSignificant Reduction researchgate.net

Cellular migration and invasion are complex, multi-step processes critical for tumor metastasis, and are heavily dependent on dynamic integrin-matrix interactions. nih.gov By blocking these interactions, RGD analogues can effectively impede cancer cell motility. Assays such as the Boyden chamber or Matrigel invasion assay are commonly used to quantify these effects. nih.govnih.gov

Studies show that c[RGDf-(S)-alpha-TfmF] at a concentration of 20 μM can suppress the migration of U251 glioblastoma cells by over 80% in a Boyden chamber assay. evitachem.com This potent anti-migratory activity is consistent with findings for other RGD-based integrin antagonists. nih.gov For example, RGD-conjugated solid lipid nanoparticles have been shown to inhibit the invasion of MDA-MB-231 breast cancer cells through Matrigel. nih.gov This inhibition of migration and invasion is a direct consequence of disrupting the cell's ability to attach to and move along the extracellular matrix. nih.gov

CompoundCell LineAssay TypeInhibition (%)Source
c[RGDf-(S)-alpha-TfmF]U251 GlioblastomaBoyden Chamber Migration>80% evitachem.com
RGD-conjugated SLNsMDA-MB-231 Breast CancerMatrigel InvasionSignificant Inhibition nih.gov

Upon binding to the extracellular matrix, integrins cluster and recruit a host of signaling proteins to form focal adhesions, initiating intracellular signaling cascades that regulate cell survival, proliferation, and migration. nih.govnih.gov A key protein in this process is the Focal Adhesion Kinase (FAK). nih.gov The binding of RGD analogues to integrins prevents this natural activation sequence, leading to the modulation of downstream pathways.

Treatment with RGD antagonists, including c[RGDf-(S)-alpha-TfmF], leads to a marked reduction in the phosphorylation of FAK. evitachem.comnih.gov This disruption of the integrin-FAK signaling axis has profound cellular consequences, including the induction of a specific form of programmed cell death known as anoikis, which occurs when cells detach from the extracellular matrix. evitachem.comnih.gov Downstream of FAK, pathways such as the PI3K/Akt and ERK/MAPK cascades can also be affected, although the specific outcomes may vary depending on the cell type and context. nih.govnih.govresearchgate.netnih.gov For example, the N-methylated analogue c(RGDf[NMe]V) has been shown to decrease fibronectin-stimulated ERK phosphorylation in endothelial cells. nih.govresearchgate.net

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and is a process highly regulated by integrins, particularly αvβ3 on activated endothelial cells. nih.govnih.gov RGD analogues exhibit anti-angiogenic properties by interfering with endothelial cell function. Standard in vitro models to assess angiogenesis include endothelial cell proliferation, migration, and tube formation assays on a basement membrane matrix. windows.netnih.govnih.govthermofisher.comthermofisher.com

The N-methylated cyclic peptide c(RGDf[NMe]V), a close analogue, effectively inhibits the proliferation of bovine aortic endothelial cells when stimulated with a mitogen. nih.gov Furthermore, this compound and other RGD antagonists block the ability of endothelial cells to organize into three-dimensional capillary-like structures, or "tubes," on Matrigel, a key step in vessel formation. nih.govresearchgate.net These findings demonstrate that by targeting αvβ3 integrin on endothelial cells, these peptides can disrupt multiple key events in the angiogenic process.

Compound AnalogueCell ModelAssayObserved EffectSource
c(RGDf[NMe]V)Bovine Aortic Endothelial CellshFN-Stimulated ProliferationInhibition nih.gov
RGDechiHCitEndothelial CellsTube Formation on MatrigelInhibition researchgate.net

In Vivo Functional Studies in Disease Models (excluding human trials)

Moving from cell culture to animal models allows for the assessment of how these compounds function within a complex biological system, particularly their ability to target tumors and affect their growth.

RGD-based peptides are effective tumor-homing agents because their target, αv integrins, are selectively overexpressed on the endothelium of tumor vessels. frontiersin.org This allows for the specific accumulation of RGD-conjugated therapies at the tumor site. Beyond simple vascular targeting, a specific subset of RGD-containing peptides, exemplified by iRGD, utilizes a multi-step mechanism to achieve deep penetration into the tumor parenchyma. frontiersin.orgnih.govmdpi.com

This mechanism, known as the C-end Rule or CendR pathway, involves three key steps. frontiersin.orgnih.govtaylorandfrancis.com First, the RGD motif of the peptide binds to αv integrins on tumor endothelial cells. mdpi.com Second, the peptide is cleaved by proteases present in the tumor microenvironment, which exposes a cryptic C-terminal R/KXXR/K motif. frontiersin.orgnih.gov Third, this newly exposed CendR motif binds to a second receptor, Neuropilin-1 (NRP-1), which is also highly expressed on cancer cells and tumor vasculature. mdpi.comtaylorandfrancis.com This interaction with NRP-1 triggers an active transport pathway, similar to macropinocytosis, that shuttles the peptide and any associated cargo across the vessel wall and deep into the extravascular tumor tissue. frontiersin.orgnih.gov This CendR-mediated transport is an active process, distinct from passive diffusion, and can significantly enhance the delivery of therapeutic agents throughout a solid tumor. taylorandfrancis.com While high-affinity antagonists like c[RGDf-(R)-N-Me-alpha-TfmF] excel at targeting the tumor vasculature, peptides designed with the specific CendR sequence architecture, like iRGD, provide an additional, powerful mechanism for enhanced tumor penetration. frontiersin.org

Evaluation of Anti-angiogenic Efficacy in Preclinical Tumor Models

Cyclic RGD peptides function as antagonists to αvβ3 integrin, interfering with the signaling pathways that promote the growth of new blood vessels required for tumor expansion. researchgate.netresearchgate.net Preclinical studies have demonstrated that these peptides can inhibit angiogenesis, thereby impeding tumor growth and metastasis. nih.govresearchgate.net

The anti-angiogenic activity of RGD-mimetic integrin inhibitors has been evaluated in various preclinical models. These studies show that targeting the αvβ3 integrin can disrupt the process of neovascularization. nih.gov However, research has also revealed a complex dose-response relationship. While effective at certain concentrations, low, nanomolar concentrations of some RGD-mimetic inhibitors have been observed to paradoxically stimulate tumor growth and angiogenesis. nih.gov This effect is believed to be caused by alterations in αvβ3 integrin and vascular endothelial growth factor receptor-2 (VEGFR-2) trafficking, which promotes endothelial cell migration towards VEGF. nih.gov

Molecular imaging of animal tumor models following anti-angiogenic therapy has shown a complex pattern of changes. thno.org Typically, there is an initial decrease in tracer accumulation in the tumor, reflecting the drug's efficacy, which may be followed by a rebound in vascular activity. thno.org

Table 1: Preclinical Findings on Anti-angiogenic Effects of RGD Peptides

Study Focus Model Key Findings Reference(s)
General Efficacy Solid tumor models in vivo Inhibition of angiogenesis, growth, and metastasis of solid tumors. researchgate.net
Dose-Response In vivo models Low (nanomolar) concentrations of RGD-mimetic inhibitors can paradoxically stimulate tumor growth and angiogenesis. nih.gov
Mechanism Endothelial cells (in vitro) RGD peptides inhibit intracellular mitogenic signaling and cell proliferation. researchgate.net

Applications in Molecular Imaging Modalities (e.g., Radiolabeling for SPECT and PET in Tumor Visualization)

Given their ability to selectively bind to αvβ3 integrin, radiolabeled cyclic RGD peptides are extensively used as radiotracers for the non-invasive visualization of tumors and their associated vasculature using Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govmdpi.com These imaging techniques allow for early tumor diagnosis and monitoring of therapeutic response. nih.govnih.gov

A wide array of radionuclides has been successfully conjugated to RGD peptides for imaging purposes. thno.org The choice of isotope depends on the imaging modality and desired pharmacokinetic properties.

PET Imaging: Radionuclides such as Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F) are commonly used. nih.govthno.org For example, [¹⁸F]Galacto-RGD was the first RGD-based PET tracer used in human studies. thno.org Numerous other tracers, including ⁶⁸Ga-NOTA-PRGD2 and [¹⁸F]FPPRGD2, have since been developed and evaluated in patients with various cancers, including glioblastoma, lung cancer, and breast cancer. thno.org

SPECT Imaging: Isotopes like Indium-111 (¹¹¹In) and Technetium-99m (⁹⁹mTc) are employed for SPECT applications. nih.govmdpi.com These tracers have been instrumental in preclinical cancer imaging and radionuclide therapy studies. mdpi.com

To enhance tumor uptake and improve image quality, multimeric RGD peptides (dimers, tetramers) have been developed. nih.govnih.gov These multivalent constructs often exhibit higher binding affinity for integrins and better tumor retention compared to their monomeric counterparts. nih.govthno.org For instance, studies comparing ⁶⁸Ga-labelled monomeric, dimeric, and tetrameric RGD peptides have been conducted to optimize tracer design for clinical use. nih.govresearchgate.net

Table 2: Examples of Radiolabeled RGD Peptides for Tumor Imaging

Radiotracer Imaging Modality Key Characteristics Application(s) Reference(s)
[¹⁸F]Galacto-RGD PET First RGD PET tracer tested in humans; glycosylated cyclic pentapeptide. Imaging integrin αvβ3 expression in various malignant tumors. thno.orgresearchgate.net
⁶⁸Ga-NOTA-PRGD2 PET Dimeric RGD peptide tracer. Evaluation of glioma and lung cancer. thno.org
¹¹¹In-DOTA-EB-cRGDfK SPECT Long-circulation tracer incorporating an Evans blue dye analogue. Tumor detection and potential for radioligand therapy. mdpi.com
⁶⁸Ga-FSC-(RGD)3 PET Trimeric RGD peptide. Compared with other multimeric RGD tracers for imaging αvβ3 expression. nih.gov

Investigation of Integrin Expression Dynamics In Vivo in Response to Peptide Treatment

Molecular imaging with radiolabeled RGD peptides provides a powerful tool to non-invasively investigate the dynamics of integrin expression in vivo. nih.gov This is particularly valuable for assessing the biological response of tumors to various therapies. By performing baseline and follow-up scans, researchers can monitor changes in αvβ3 integrin levels, which can correlate with treatment efficacy. thno.org

Preclinical studies have utilized this approach to track integrin expression in different tumor models. For example, researchers have compared tracer uptake in αvβ3-positive (e.g., SK-RC-52) and αvβ3-negative (e.g., FaDu) tumor xenografts to distinguish between integrin expression on tumor cells versus on the tumor neovasculature alone. nih.gov

Blocking experiments are a common method to confirm the specificity of these radiotracers. nih.gov This involves co-injecting an excess of an unlabeled RGD peptide (a blocking agent) along with the radiotracer. A significant reduction in tumor uptake of the radiotracer in the presence of the blocking agent confirms that the accumulation is specifically mediated by integrin binding. nih.govnih.gov This methodology is crucial for validating that the imaging signal accurately reflects the targeted biological process. nih.gov Such studies have demonstrated specific, competitive binding for various monomeric and multimeric RGD tracers in vivo. nih.gov

Future Perspectives in Advanced Chemically Modified Rgd Peptide Research

Strategies for the Rational Design of Multi-Targeting Integrin Ligands

The rational design of ligands capable of targeting multiple integrin subtypes simultaneously is a promising strategy to enhance therapeutic efficacy, particularly in complex diseases like cancer where multiple integrins are often overexpressed. bohrium.comresearchgate.net Integrins are a family of transmembrane receptors involved in crucial cellular processes, and several subtypes that recognize the Arg-Gly-Asp (RGD) sequence are implicated in pathological conditions. nih.govmdpi.com The design of multi-targeting ligands involves modifying the peptide backbone and side chains to create compounds that can effectively bind to the ligand-binding sites of different integrin subtypes. nih.govnih.gov

Key strategies in the rational design of these multi-targeting ligands include:

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies and docking experiments are employed to understand the structural requirements for binding to different integrins. nih.gov By analyzing how modifications to the RGD sequence affect binding affinity and selectivity, researchers can design peptides with a desired multi-targeting profile. nih.govresearchgate.net

Conformational Constraint: Cyclization of the peptide is a common strategy to restrict its conformation. This can lead to higher affinity and selectivity for specific integrin subtypes. By carefully selecting the amino acids in the cyclic peptide, it is possible to create a conformation that is recognized by multiple integrins.

Scaffold-Based Design: Utilizing different chemical scaffolds to present the RGD motif allows for the exploration of diverse spatial arrangements of the key binding groups. This can lead to the discovery of ligands with novel multi-targeting capabilities. For instance, transitioning from a tyrosine-based scaffold to an aza-glycine scaffold has yielded ligands with significantly altered selectivity profiles. nih.gov

Multimerization: Creating multivalent ligands, where multiple RGD motifs are linked together, can increase the avidity of the ligand for cells expressing multiple integrin subtypes. This approach can lead to enhanced tumor uptake and retention. nih.gov

Table 1: Strategies for Designing Multi-Targeting Integrin Ligands

Design StrategyPrincipleExample Targeted IntegrinsPotential Advantage
Structure-Activity Relationship (SAR) Guided ModificationSystematic modification of the peptide sequence to optimize binding to multiple integrin subtypes based on experimental binding data.αvβ3, αvβ5, α5β1Fine-tuning of affinity and selectivity profile.
Conformational Constraint (e.g., Cyclization)Restricting the peptide's flexibility to favor a bioactive conformation that is recognized by several integrins.αvβ3, αvβ5Increased metabolic stability and binding affinity.
Scaffold-Based DesignUsing non-peptidic scaffolds to mimic the RGD pharmacophore, allowing for novel spatial orientations.α5β1, αvβ3Improved pharmacokinetic properties and potential for novel selectivity.
MultimerizationLinking multiple RGD peptides to a central core to increase binding avidity to cell surfaces.αvβ3Enhanced accumulation and retention at the target site. nih.gov

Exploration of Conjugation Strategies for Enhanced Targeted Delivery Systems

To improve the therapeutic index of various drugs, RGD peptides are widely used as targeting moieties to deliver cytotoxic agents, imaging probes, and nanoparticles specifically to cells overexpressing RGD-binding integrins. nih.govnih.gov The effectiveness of these targeted delivery systems heavily relies on the conjugation strategy used to link the RGD peptide to the payload. nih.govresearchgate.net

Future research is focused on developing novel conjugation strategies that:

Ensure Stability: The linker connecting the peptide to the drug must be stable in circulation to prevent premature release of the payload.

Allow for Controlled Release: For therapeutic applications, the linker should be cleavable under specific conditions found at the target site (e.g., low pH in endosomes, presence of specific enzymes).

Preserve Binding Affinity: The conjugation chemistry should not significantly impair the RGD peptide's ability to bind to its target integrin. nih.gov

Commonly explored conjugation strategies include:

Direct Conjugation: Covalently attaching drugs directly to the RGD peptide. This approach is suitable for potent drugs where a high payload is not required.

Nanoparticle Conjugation: Attaching RGD peptides to the surface of nanoparticles, such as liposomes, micelles, or polymers, allows for the delivery of a larger therapeutic cargo. mdpi.comnih.gov This multivalency can also enhance binding avidity. nih.gov

Polymer Conjugation: Using biocompatible polymers like polyethylene (B3416737) glycol (PEG) as linkers can improve the pharmacokinetic properties of the conjugate, such as increasing its half-life in circulation. nih.gov

Table 2: Conjugation Strategies for RGD-Based Targeted Delivery

Conjugation StrategyDelivery VehicleExample CargoTherapeutic Application
Direct Covalent LinkageRGD PeptideMonomethyl auristatin E (MMAE) nih.gov, 5-Fluorouracil researchgate.netTargeted Chemotherapy
Surface ModificationLiposomes nih.govrsc.orgDoxorubicin, Paclitaxel rsc.orgCancer Therapy
Surface FunctionalizationPolymeric Micelles nih.govHydrophobic drugsTargeted Drug Delivery
RadiolabelingRGD Peptide211At, 125I nih.govRadionuclide Therapy & Imaging
Click ChemistryRGD PeptideFluorescent dyes mdpi.comMolecular Imaging

Identification and Characterization of Novel Integrin Subtypes for Therapeutic Intervention

While αvβ3 has been the most extensively studied RGD-binding integrin in the context of cancer, research is expanding to identify and characterize other integrin subtypes that could serve as novel therapeutic targets. bohrium.comnih.gov Eight distinct integrin subtypes are known to recognize the RGD motif: αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3. mdpi.comacs.org Many of these are dysregulated in various diseases, making them attractive targets for intervention. researchgate.net

The process for developing therapies targeting novel integrins involves:

Identification: Determining the expression levels of different integrin subtypes in various pathological tissues compared to healthy tissues. For example, αvβ6 is exclusively expressed in epithelial cells and is overexpressed in numerous cancers. nih.gov

Characterization: Understanding the specific role of the identified integrin subtype in the disease process. For instance, αvβ3, αvβ5, and αvβ8 have been implicated in facilitating the transmigration of tumor cells across the blood-brain barrier. mdpi.com

Selective Ligand Development: Designing and synthesizing RGD-based ligands that exhibit high selectivity for the newly identified target integrin over other subtypes. This is crucial to minimize off-target effects.

Table 3: Emerging RGD-Binding Integrin Targets

Integrin SubtypeAssociated PathologiesRationale for Therapeutic Intervention
αvβ6Oral, breast, colon, ovarian, pancreatic cancers nih.govOverexpressed on a wide range of solid tumors; involved in cancer progression and invasion. researchgate.net
α5β1Cancer, fibrosis nih.govMediates liver and bone metastasis; plays a role in angiogenesis. mdpi.com
αvβ8Cancer, inflammation nih.govInvolved in the activation of TGF-β1; facilitates brain metastasis. mdpi.com
αIIbβ3Thrombosis researchgate.netExpressed on platelets, mediating their aggregation.

Advancements in High-Throughput Peptide Synthesis and Purification Techniques for Complex Analogues

The development of complex, chemically modified RGD analogues requires efficient and robust methods for their synthesis and purification. The increasing complexity of these molecules presents a challenge for traditional peptide synthesis and purification techniques.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone for producing RGD peptides and their analogues. nih.govacs.org Advancements in SPPS include the development of novel resins, protecting groups, and coupling reagents that improve the efficiency of synthesizing complex peptides, including those with non-natural amino acids or other modifications. nih.gov Automated synthesizers allow for the parallel synthesis of peptide libraries, facilitating high-throughput screening for lead compound identification.

Peptide Purification: The purification of the crude peptide product is a critical step to ensure high purity for biological evaluation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most widely used method for purifying synthetic peptides. bachem.comamericanpeptidesociety.org It separates the target peptide from impurities based on hydrophobicity.

Advanced Chromatographic Techniques: To address the challenges of purifying complex mixtures and to improve efficiency and sustainability, newer techniques are being implemented. Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) is an advanced chromatographic method that can increase yield and reduce solvent consumption compared to traditional batch HPLC. bachem.com

Orthogonal Purification: Methods like chemo-selective catch-and-release purification offer an alternative to chromatography. americanpeptidesociety.org In this approach, the target peptide is selectively captured on a solid support, impurities are washed away, and the pure peptide is then released. This can be particularly useful for high-throughput applications.

Table 4: Comparison of Peptide Synthesis and Purification Techniques

TechniqueCategoryKey FeaturesAdvantages for Complex Analogues
Solid-Phase Peptide Synthesis (SPPS)SynthesisStepwise addition of amino acids to a growing peptide chain on a solid support.Amenable to automation and the synthesis of complex, modified peptides. nih.gov
Reversed-Phase HPLC (RP-HPLC)PurificationSeparation based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase.High resolution and well-established for a wide range of peptides. bachem.com
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP)PurificationContinuous chromatography process that internally recycles overlapping regions of the target and impurity peaks.Higher yield and purity, reduced solvent consumption, suitable for large-scale production. bachem.com
Orthogonal Catch-and-ReleasePurificationChemo-selective capture of the full-length target peptide, followed by washing and release.High selectivity, reduced solvent use, suitable for high-throughput purification. americanpeptidesociety.org

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for synthesizing c[RGDf-(R)-N-Me-alpha-TfmF] to ensure reproducibility?

  • Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling agents like HBTU or DIC. Validate each step via Kaiser testing for amine detection. Use orthogonal deprotection strategies to preserve stereochemical integrity, particularly for the N-methylated and trifluoromethylated residues. Post-synthesis, purify via reversed-phase HPLC and confirm mass accuracy using high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structural fidelity of c[RGDf-(R)-N-Me-alpha-TfmF]?

  • Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) to resolve stereochemistry and trifluoromethyl groups. Validate purity (>95%) via HPLC with UV detection at 220 nm. Cross-reference with circular dichroism (CD) to assess conformational stability in solution. For crystalline samples, use X-ray diffraction to resolve atomic-level details .

Q. How should researchers design in vitro assays to evaluate the integrin-binding affinity of c[RGDf-(R)-N-Me-alpha-TfmF]?

  • Utilize surface plasmon resonance (SPR) or fluorescence polarization assays with αvβ3 integrin-coated plates. Include positive controls (e.g., cilengitide) and negative controls (scrambled peptides). Perform dose-response curves (0.1–100 µM) in triplicate, analyzing data using nonlinear regression models (e.g., GraphPad Prism). Account for nonspecific binding via BSA-blocked wells .

Q. What are best practices for documenting experimental parameters in studies involving this compound?

  • Adopt Case Report Form (CRF) templates to standardize data entry. Include fields for synthesis conditions (temperature, solvent ratios), analytical validation metrics (HPLC retention times, NMR shifts), and assay results (IC50 values). Ensure alignment with CRF design principles, such as consistent formatting and checkbox options for categorical variables (e.g., "pass/fail" for purity thresholds) .

Advanced Research Questions

Q. How can factorial design optimize the synthetic yield of c[RGDf-(R)-N-Me-alpha-TfmF] while minimizing epimerization?

  • Apply a 2k factorial design to test variables: coupling temperature (20°C vs. 30°C), resin swelling time (30 vs. 60 minutes), and deprotection reagent concentration (20% vs. 30% piperidine). Use ANOVA to identify significant factors. Complement with molecular dynamics simulations to predict steric hindrance effects on N-methylation efficiency .

Q. What methodologies resolve contradictions in reported biodistribution data for c[RGDf-(R)-N-Me-alpha-TfmF] across preclinical models?

  • Conduct meta-analyses of existing studies, stratifying by model (e.g., murine vs. primate), administration route (IV vs. IP), and imaging modality (PET vs. SPECT). Use mixed-effects models to account for interspecies variability. Validate findings via cross-lab reproducibility trials with harmonized protocols for tissue sampling and radiolabeling .

Q. How can computational modeling predict the binding kinetics of c[RGDf-(R)-N-Me-alpha-TfmF] to atypical integrin subtypes (e.g., αvβ6)?

  • Perform molecular docking (AutoDock Vina) and steered molecular dynamics (GROMACS) to simulate ligand-receptor interactions. Parameterize force fields for fluorine atoms using quantum mechanical calculations (DFT). Validate predictions with mutagenesis studies targeting integrin-binding hotspots (e.g., Arg-Gly-Asp triad) .

Q. What experimental frameworks assess the long-term stability of c[RGDf-(R)-N-Me-alpha-TfmF] under varying storage conditions?

  • Design accelerated stability studies (ICH Q1A guidelines) with controlled variables: temperature (4°C, 25°C, 40°C), humidity (60% RH), and light exposure. Monitor degradation via HPLC-MS at 0, 1, 3, and 6 months. Use Arrhenius equations to extrapolate shelf-life and identify degradation pathways (e.g., oxidation of trifluoromethyl groups) .

Methodological Considerations

  • Data Contradiction Analysis : For conflicting results, apply Bland-Altman plots to assess inter-study variability and Cochran’s Q test to evaluate heterogeneity in meta-analyses .
  • Software Integration : Use tools like Schrödinger Suite or PyMol for structural visualization, ensuring encryption protocols (AES-256) for sensitive data .
  • Ethical Compliance : Align with GDPR for human-derived data (e.g., clinical imaging studies) by anonymizing participant IDs in CRFs and securing collaboration agreements for multi-institutional studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.